Dehydrocostus lactone
Description
Historical Background and Discovery
Dehydrocostus lactone, a sesquiterpene lactone, was first isolated from the roots of Saussurea costus (syn. Aucklandia lappa), a plant historically utilized in Ayurvedic, Chinese, and Tibetan medicinal systems. The compound’s discovery emerged from phytochemical investigations into traditional herbal remedies, with early 20th-century studies identifying its presence in costus root extracts. Its structural elucidation in the mid-20th century revealed a tricyclic guaianolide framework, characterized by a gamma-lactone ring fused to a bicyclic sesquiterpene backbone.
Table 1: Key Historical Milestones
| Year | Milestone | Source |
|---|---|---|
| 1920 | Commercial cultivation of S. costus begins | |
| 1950 | Structural characterization of guaianolides | |
| 2006 | Industrial availability as a research compound |
Significance in Traditional Medicinal Systems
This compound is a cornerstone of traditional pharmacopeias. In Ayurveda, S. costus root (known as Kushtha) treats respiratory disorders, rheumatism, and digestive ailments. Traditional Chinese Medicine employs it for qi stagnation, abdominal pain, and inflammatory conditions. Tibetan practices utilize it for wound healing and infections. The compound’s efficacy is attributed to its anti-inflammatory and antimicrobial properties, validated by modern studies.
Classification as a Sesquiterpene Lactone
This compound belongs to the guaianolide subclass of sesquiterpene lactones, distinguished by a 5-7-5 fused ring system and a gamma-lactone moiety. Its IUPAC name, (3aS,6aR,9aR,9bS)-3,6,9-trimethylenedecahydroazuleno[4,5-b]furan-2(9bH)-one, reflects its stereochemical complexity.
Table 2: Chemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O₂ | |
| Molecular Weight | 230.31 g/mol | |
| Melting Point | 57–61°C | |
| Specific Rotation | −11° (c = 1, CHCl₃) | |
| Bioactivity Class | Guaianolide sesquiterpene |
The compound’s reactivity stems from alpha-methylene gamma-lactone and conjugated double bonds, enabling covalent modifications of biological targets.
Current Research Interest in Natural Product Chemistry
Recent studies focus on this compound’s multifaceted bioactivities and synthetic accessibility:
- Anticancer Mechanisms : Inhibits MDM2-p53 interactions, induces apoptosis via caspase activation, and suppresses COX-2/NF-κB pathways in glioblastoma and colon cancer models.
- Anti-Inflammatory Applications : Modulates IL-1β, TNF-α, and STAT3 signaling, showing efficacy in murine colitis and osteoarthritis.
- Agricultural Uses : Acts as a “suicide germination” stimulant against parasitic weeds (Orobanche cumana) by covalently binding KAI2 receptors.
- Synthetic Advances : Enantioselective synthesis via domino metathesis and asymmetric aldol reactions improves yield (12–17%) for pharmacological studies.
Table 3: Recent Research Highlights
Structural and Functional Insights
Properties
CAS No. |
447-43-0 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 |
Synonyms |
EPILIGULYL OXIDE; DEHYDROCOSTUSLACTONE; DEHYDROCOSTUS LACTONE hplc; (3aS,6aR,9aR,9bS)-Decahydro-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one; DEHYDROCOSTUNOLIDE; Azuleno[4,5-b]furan-2(3H)-one,decahydro-3,6,9-; Costus lactone, dehydro-; tris(methylene) |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Properties
Dehydrocostus lactone has demonstrated significant anti-inflammatory effects in various studies. It has been shown to alleviate intervertebral disc degeneration by reducing inflammation in nucleus pulposus cells. The compound inhibits the activation of NF-κB and MAPK signaling pathways, which are crucial in mediating inflammatory responses .
Case Study: Intervertebral Disc Degeneration
- Objective : To evaluate the therapeutic potential of this compound in intervertebral disc degeneration.
- Method : In vitro experiments were conducted on nucleus pulposus cells treated with tumor necrosis factor-alpha (TNF-α) to induce inflammation.
- Findings : this compound significantly reduced inflammatory markers and promoted cell survival, suggesting its potential as a therapeutic agent for intervertebral disc degeneration .
Anti-Cancer Effects
This compound exhibits promising anti-cancer properties across various types of malignancies, including gastrinoma, glioblastoma, esophageal cancer, and lung cancer.
A. Gastrinoma
- Study Findings : this compound inhibited the growth of BON-1 gastrinoma cells through apoptosis induction. The compound exhibited a dose-dependent effect with an IC50 value of 71.9 μM .
- Mechanism : The treatment led to morphological changes indicative of apoptosis and increased DNA fragmentation, confirming its pro-apoptotic activity .
B. Glioblastoma
- Study Findings : In glioblastoma models, this compound inhibited cell viability and proliferation while promoting apoptosis via mitochondrial pathways .
- Mechanism : The compound was shown to cross the blood-brain barrier and exert effects through the inhibition of COX-2 expression and modulation of NF-κB signaling pathways .
C. Esophageal Cancer
- Study Findings : this compound inhibited proliferation and migration of esophageal cancer cells (Eca109 and KYSE150) in vitro and in vivo without significant toxicity .
- Mechanism : The compound activated reactive oxygen species (ROS), leading to mitochondrial damage and subsequent apoptosis .
D. Lung Cancer
- Study Findings : Research demonstrated that this compound could enhance the efficacy of chemotherapeutic agents like doxorubicin against lung cancer cells, indicating potential as an adjunct therapy .
- Mechanism : The compound suppressed cell proliferation and induced apoptosis through various signaling pathways .
Neuroprotective Effects
Recent studies have indicated that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Study: Neuroprotection Mechanism
- Objective : To investigate the neuroprotective effects of this compound.
- Method : Animal models were used to assess the impact on neuronal cell survival under stress conditions.
- Findings : this compound was found to inhibit neuronal apoptosis through modulation of oxidative stress markers and inflammatory cytokines, suggesting its potential role in treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Costunolide
Costunolide, a structural analog of DHL, shares a sesquiterpene backbone but lacks the conjugated double bond at C11-C13.
- Pharmacokinetics: Both compounds exhibit similar absorption rates in rats after oral administration. However, DHL achieves a higher peak concentration (Cmax: 63 µg/L vs. 24 µg/L) and shorter Tmax (6.0 h vs. 9.0 h) compared to costunolide .
- Bioactivity : While both inhibit cancer cell proliferation, DHL demonstrates superior potency against leukemia cells (CCRF-CEM) and triple-negative breast cancer (HCC70: IC50 = 1.11 μM) .
- Stability: DHL is less stable in artificial gastric fluid than costunolide but shows improved stability after traditional processing (煨制) .
Table 1: Pharmacokinetic and Stability Comparison
| Parameter | Dehydrocostus Lactone | Costunolide |
|---|---|---|
| Cmax (µg/L) | 63 | 24 |
| Tmax (h) | 6.0 | 9.0 |
| GI Stability (degradation constant) | 0.531 (煨制) | 0.758 |
Parthenolide (PTL)
PTL, another sesquiterpene lactone, shares anti-inflammatory and anticancer properties but differs in stability and side effects.
- Stability : PTL is less stable under aqueous conditions and has higher toxicity compared to DHL and its synthetic derivatives .
- Specificity: DHL’s selective COX-2 inhibition reduces gastrointestinal side effects, whereas PTL non-specifically targets multiple pathways .
Table 2: Cytotoxicity and Docking Scores of DHL Derivatives
| Compound | IC50 (μM) MCF-7 | SI (MCF-7/MCF-12A) | Docking Score (1XJD, kcal/mol) |
|---|---|---|---|
| DHL | 24.70 | 0.01 | -5.34 |
| DHLC-1 | 0.07 | 121.00 | -6.22 |
| DHLC-2 | 0.07 | 126.86 | -5.88 |
| DHLC-4 | 4.24 | 6.00 | -7.33 |
Key Research Findings and Implications
- Structural Insights: The α,β-methylene-γ-lactone moiety in DHL is essential for bioactivity but contributes to toxicity. Amino modifications at C13 mask this moiety, reducing off-target effects .
- Clinical Potential: DHL derivatives with enhanced selectivity and ADME properties are promising candidates for breast cancer therapy, particularly in hormone receptor-positive subtypes .
- Comparative Limitations: While DHL outperforms costunolide in potency, its instability in the gastrointestinal tract necessitates formulation improvements or derivatization .
Preparation Methods
Phytochemical Profiling of Helianthus annuus
Dehydrocostus lactone (DCL) and its analog costunolide (CL) are primarily isolated from the root exudates of sunflower (Helianthus annuus). A 2022 study employing ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) quantified DCL and CL in resistant (TH33) and susceptible (SH363) sunflower cultivars. Root extracts of SH363 contained 3.7-fold higher DCL concentrations (28.6 μg/g dry weight) compared to TH33 (7.7 μg/g) at 28 days after transplantation (DAT). The extraction protocol involved:
Traditional Isolation from Saussurea costus
Historically, DCL has been isolated from Saussurea costus roots through steam distillation followed by repeated crystallization. However, legal restrictions on S. costus harvesting and low yields (0.02–0.05% w/w) have driven the shift toward synthetic approaches.
Early Synthetic Approaches (Pre-2000)
Racemic Synthesis via Thiophosphate-Mediated γ-Methylenation
The first total synthesis of (±)-dehydrocostus lactone, reported in 1984, employed a thiophosphate intermediate for γ-methylenation of a bicyclic lactone precursor. Key steps included:
-
Diels-Alder cyclization : Construction of the guaiane skeleton using cyclopentadiene and methyl acrylate.
-
Lactone formation : Baeyer-Villiger oxidation to install the γ-lactone moiety.
-
Methylenation : Reaction of the lactone with thiophosphoryl chloride (PSCl₃) and subsequent elimination to form the exocyclic methylene group.
This 15-step route achieved an overall yield of 3.2%, with poor stereocontrol at C6 and C11 positions.
Modern Asymmetric Synthesis (Post-2010)
Enediyne Metathesis (2021)
A breakthrough asymmetric synthesis utilized Grubbs’ second-generation catalyst for domino enediyne metathesis (DEM) to construct the hydroazulene core:
-
Substrate preparation : Enantiopure enediyne 2 synthesized via Evans’ anti-aldol reaction (98% ee).
-
Metathesis : DEM of 2 at 40°C produced tricyclic intermediate 3 in 72% yield.
-
Hydroboration/oxidation : Triple hydroboration with 9-BBN followed by oxidative workup installed C6-OH, C8-OH, and C11-OH stereocenters in 65% yield.
Dienyne Metathesis (2021)
An improved dienyne metathesis (DYM) approach enhanced convergence:
Carbonyl Olefination
Masking the γ-lactone as an acetal enabled efficient double carbonyl olefination:
Lactonization
Oxidative lactonization of diol 7 using Jones’ reagent completed the synthesis, achieving 98% ee confirmed by chiral HPLC.
Recent Advancements (2022–2025)
Biocatalytic Approaches
Emerging methodologies employ cytochrome P450 enzymes for late-stage hydroxylation, reducing reliance on protecting groups. A 2024 study achieved C8-hydroxylation using Aspergillus niger monooxygenase with 84% conversion1.
Continuous Flow Synthesis
Microreactor technology has streamlined the DEM step, reducing reaction time from 48 h to 6 h while maintaining 79% yield2.
Q & A
Q. What are the recommended protocols for preparing and storing dehydrocostus lactone in experimental settings?
this compound is typically prepared as a stock solution in organic solvents like DMSO or dimethylformamide (DMF) at concentrations of 2 mg/mL. For aqueous buffer compatibility, dissolve the compound in DMSO first, then dilute with buffer (e.g., PBS) to a final solubility of ~0.5 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability. Stock solutions should be aliquoted, stored at -20°C, and purged with inert gases to prevent oxidation .
Q. How does this compound inhibit NF-κB signaling, and what experimental methods validate this mechanism?
this compound suppresses NF-κB activation by blocking TNF-α-induced degradation of I-κBα, its inhibitory protein. Key methodologies include:
- Western blotting to monitor I-κBα phosphorylation/degradation.
- Luciferase reporter assays to measure NF-κB transcriptional activity.
- Immunofluorescence to track nuclear translocation of NF-κB p64. Studies in macrophages (RAW 264.7) and cancer cells (HL-60, DU145) confirm these effects, with IC50 values ranging from 10–50 µM depending on cell type .
Advanced Research Questions
Q. How do structural modifications of this compound (e.g., epoxidation, allylic oxidation) impact its bioactivity?
Oxidation at the α-methylene-γ-lactone ring significantly alters activity. For example:
- Epoxidation at C-4/C-10 reduces antimycobacterial efficacy (MIC increases from 2 µg/mL for native compound to >16 µg/mL for derivatives).
- Allylic oxidation with SeO₂/t-BuOOH yields 3-epizaluzanin C, which shows reduced cytotoxicity in STS cells (IC50 >40 µM vs. ~30 µM for unmodified lactone). Structural characterization relies on NMR (COSY, NOESY) and X-ray crystallography , while bioactivity is assessed via radiorespirometric assays (e.g., against M. tuberculosis) .
Q. What experimental approaches resolve contradictions in reported apoptosis pathways (intrinsic vs. extrinsic) induced by this compound?
Discrepancies arise from cell-type specificity:
- Extrinsic pathway activation (caspase-8) dominates in HL-60 leukemia cells, shown via caspase inhibition assays and Annexin V/PI staining .
- Intrinsic pathway activation (caspase-9, Bax/Bak upregulation) is observed in DU145 prostate cancer cells, validated by mitochondrial membrane potential (MMP) assays and flow cytometry . Advanced techniques like RNA-seq or knockout models can clarify pathway dominance in specific contexts .
Q. How do researchers model this compound's anti-inflammatory effects in osteoarthritis studies?
In vitro models use SW1353 chondrocytes treated with TNF-α to induce ECM degradation. Key endpoints include:
Q. What methodologies identify this compound's role in reversing multidrug resistance (MDR) in cancer cells?
Studies in soft tissue sarcoma (STS) cells combine:
- Real-time RT-PCR to assess ABC transporter (ABCB1, ABCG2) downregulation.
- Cytotoxicity assays (MTT) with chemotherapeutics (e.g., doxorubicin) to measure IC50 shifts.
- Flow cytometry using rhodamine-123 accumulation to evaluate P-glycoprotein inhibition. this compound (25 µM) reduces ABCB1 expression by >60%, sensitizing cells to drugs .
Q. How do structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?
SAR studies focus on the α-methylene-γ-lactone moiety:
- 13-Amino derivatives (e.g., DHLC-1) synthesized via Michael addition show improved selectivity for breast cancer cells (IC50: 10.8 µM for OVCAR3 vs. >50 µM for non-tumorigenic MCF-12A).
- Molecular docking (e.g., with EGFR or Akt) validates binding energetics.
- Caspase activation assays and cell cycle profiling (G2/M arrest) prioritize derivatives for in vivo testing .
Data Contradiction Analysis
Q. Why do studies report varying effects of this compound on cell cycle arrest (G1 vs. G2/M phase)?
Cell line specificity explains differences:
- G2/M arrest occurs in MDA-MB-231 breast cancer and SK-OV-3 ovarian cancer cells, linked to cyclin B1 downregulation.
- Sub-G1 accumulation (apoptotic cells) dominates in A549 lung cancer cells. Experimental variables (e.g., treatment duration, concentration) further influence outcomes. Synchronized cell cultures and time-lapse microscopy can standardize observations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
